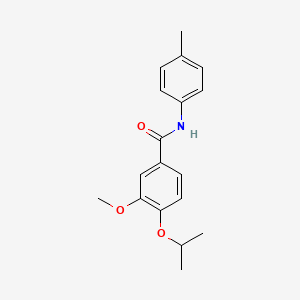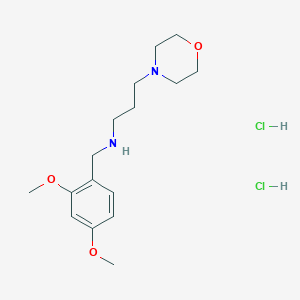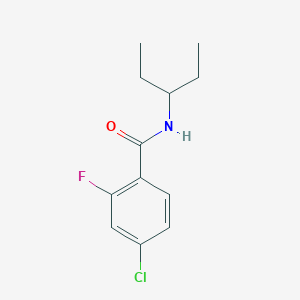
4-isopropoxy-3-methoxy-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-3-methoxy-N-(4-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'IMB-5' and has a molecular weight of 309.4 g/mol.
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-3-methoxy-N-(4-methylphenyl)benzamide involves the inhibition of the STAT3 signaling pathway. This pathway plays a crucial role in the development and progression of cancer, and inhibition of this pathway can lead to the induction of apoptosis in cancer cells. Studies have shown that this compound can inhibit the activation of STAT3 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropoxy-3-methoxy-N-(4-methylphenyl)benzamide in lab experiments is its potent anticancer properties. This compound has been found to be effective against various types of cancer, and its mechanism of action is well-understood. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to cells in culture. Additionally, the synthesis of this compound can be challenging, and the yield may not be high.
Direcciones Futuras
There are several future directions for the research on 4-isopropoxy-3-methoxy-N-(4-methylphenyl)benzamide. One potential direction is the development of more efficient synthesis methods for this compound. This could lead to higher yields and greater purity of the final product. Additionally, further studies are needed to investigate the efficacy of this compound against other types of cancer.
Another future direction is the development of formulations of this compound that are more soluble in water. This could make it easier to administer this compound to cells in culture and potentially increase its efficacy in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has potent anticancer properties, inhibits the STAT3 signaling pathway, and has anti-inflammatory properties. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to increased efficacy and greater understanding of its potential applications.
Métodos De Síntesis
The synthesis of 4-isopropoxy-3-methoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-methylacetophenone with isopropyl alcohol and potassium carbonate to form 4-isopropoxyacetophenone. This intermediate is then reacted with 4-methoxyaniline in the presence of acetic acid to produce this compound. The yield of this reaction is approximately 70%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-isopropoxy-3-methoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. This compound has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
3-methoxy-N-(4-methylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)22-16-10-7-14(11-17(16)21-4)18(20)19-15-8-5-13(3)6-9-15/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZKJJXPZCHTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![4-methyl-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5494787.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)